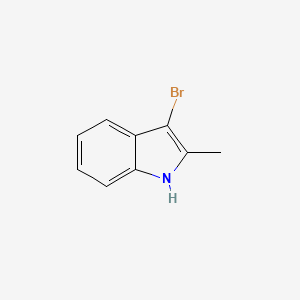

3-bromo-2-methyl-1H-indole

描述

Historical Context and Discovery of Halogenated Indole Derivatives

The discovery and development of halogenated indole derivatives trace their origins to the foundational work in indole chemistry that began in the mid-19th century. The field of indole chemistry itself emerged from studies of the natural dye indigo, with Adolf von Baeyer playing a crucial role in establishing the fundamental understanding of these heterocyclic systems. Baeyer's pioneering work in 1866, which involved the reduction of oxindole to indole using zinc dust, laid the groundwork for subsequent investigations into indole modifications and substitutions. The name "indole" itself, coined by Baeyer in 1869, reflects the historical connection to indigo dye and the suffix "-ole" used for aromatic compounds.

The specific development of halogenated indole derivatives emerged as a natural extension of early electrophilic substitution studies on the indole nucleus. Initial investigations revealed that indole undergoes electrophilic substitution primarily at position-3, which is 10¹³ times more reactive than benzene toward such reactions. This extraordinary reactivity led researchers to explore various electrophilic halogenating agents, ultimately resulting in the development of methodologies for introducing bromine, chlorine, and iodine substituents at specific positions of the indole ring. The historical progression of halogenation methodologies reflects the evolving understanding of indole reactivity patterns and the development of increasingly sophisticated synthetic strategies.

Early synthetic approaches to halogenated indoles often employed molecular halogens under acidic conditions, but these methods frequently lacked regioselectivity and produced complex mixtures of products. The development of more selective halogenating reagents, such as N-bromosuccinimide and other electrophilic halogen sources, represented significant advances in the field. Research conducted in the latter half of the 20th century focused on understanding the mechanistic aspects of indole halogenation and developing methods to control the regioselectivity of these transformations. These investigations ultimately led to the recognition that protecting groups on the indole nitrogen could dramatically influence the course of halogenation reactions, enabling the selective preparation of specific regioisomers.

The emergence of this compound as a compound of interest coincided with the broader development of synthetic methodologies for accessing substituted indoles with defined substitution patterns. Historical synthetic approaches to this compound involved the bromination of 2-methylindole using molecular bromine in N,N-dimethylformamide at room temperature, achieving quantitative conversion to the desired product. This methodology represented a significant advancement in the selective functionalization of methylated indole derivatives and established the foundation for subsequent investigations into the synthetic utility of such compounds.

Positional Isomerism in Brominated Methylindoles: Comparative Framework

The study of positional isomerism in brominated methylindoles provides crucial insights into the relationship between molecular structure and chemical properties within this class of heterocyclic compounds. The comparison between different positional isomers, particularly this compound and 5-bromo-2-methyl-1H-indole, illustrates the profound effects that substituent positioning can have on both physicochemical properties and synthetic utility. These isomeric relationships demonstrate the importance of precise structural control in heterocyclic chemistry and highlight the need for selective synthetic methodologies capable of accessing specific substitution patterns.

5-Bromo-2-methyl-1H-indole, an important positional isomer of the title compound, exhibits markedly different properties despite sharing the same molecular formula and molecular weight. This isomer features the bromine substituent positioned on the benzene ring of the indole nucleus rather than on the pyrrole ring, resulting in significantly different electronic and steric effects. The synthesis of 5-bromo-2-methyl-1H-indole typically involves a two-stage process beginning with the treatment of 2-methyl-1H-indole with sulfuric acid and silver sulfate, followed by bromination with molecular bromine at room temperature, achieving yields of approximately 75%. The distinct synthetic requirements for accessing this isomer underscore the importance of understanding positional effects in indole chemistry.

The comparative analysis of brominated methylindole isomers reveals significant differences in their reactivity profiles and synthetic applications. While this compound readily participates in cross-coupling reactions due to the high reactivity of the carbon-bromine bond at position-3, the 5-bromo isomer exhibits different reactivity patterns consistent with aryl bromides on benzene rings. These differences have important implications for synthetic planning, as the choice between isomers can dramatically affect the success and efficiency of subsequent transformations. Research has demonstrated that the electronic properties of these isomers can be quantitatively assessed through various spectroscopic techniques, providing valuable guidance for synthetic applications.

The following table summarizes key comparative data for major brominated methylindole isomers:

The systematic investigation of positional isomerism in brominated methylindoles has also revealed important structure-activity relationships that extend beyond simple synthetic considerations. Recent studies have shown that the position of bromine substitution can significantly influence biological activities, with different isomers exhibiting varying degrees of antimicrobial and antivirulence properties. These findings highlight the importance of precise structural control in the development of bioactive compounds and demonstrate that seemingly minor changes in substituent positioning can lead to dramatic differences in biological efficacy.

The regioselectivity of bromination reactions represents another crucial aspect of positional isomerism in methylindole systems. Research has demonstrated that the electronic and steric environment created by the methyl substituent at position-2 can influence the regioselectivity of subsequent halogenation reactions. Understanding these effects has enabled the development of more selective synthetic methodologies and has provided insights into the fundamental principles governing electrophilic substitution in substituted indole systems. These advances have practical implications for both academic research and industrial applications, where the ability to access specific positional isomers efficiently is of paramount importance.

属性

IUPAC Name |

3-bromo-2-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-6-9(10)7-4-2-3-5-8(7)11-6/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWAYWNCTOHHMNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50538146 | |

| Record name | 3-Bromo-2-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50538146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1496-78-2 | |

| Record name | 3-Bromo-2-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50538146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-2-methyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Direct Bromination of 2-Methylindole

The most straightforward and commonly reported method for preparing 3-bromo-2-methyl-1H-indole is the electrophilic bromination of 2-methylindole using bromine as the brominating agent.

- Reaction Conditions:

- Solvent: N,N-Dimethylformamide (DMF)

- Temperature: Approximately 20 °C

- Reaction Time: 4 hours

- Bromine is added to a solution of 2-methylindole in DMF, allowing selective bromination at the 3-position.

- Yield: Reported as quantitative (100%) under optimized conditions.

- Reference: Pathak et al., Tetrahedron, 2006.

| Parameter | Details |

|---|---|

| Starting Material | 2-Methylindole |

| Brominating Agent | Bromine |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 20 °C |

| Reaction Time | 4 hours |

| Yield | 100% |

This method is valued for its simplicity and high yield, making it suitable for laboratory-scale synthesis.

Bromination of 2-Methyl-1H-indole-1-carboxylate Derivatives

An alternative approach involves bromination of 2-methyl-1H-indole-1-carboxylate derivatives to obtain methyl this compound-1-carboxylate, a related compound useful as an intermediate.

- Brominating Agents: Bromine or N-bromosuccinimide (NBS)

- Solvents: Dichloromethane or chloroform

- Conditions: Room temperature or slightly elevated temperatures

- Industrial Adaptations: Microwave-assisted synthesis has been employed to accelerate the reaction, improving yields and reducing reaction times. Palladium-catalyzed intramolecular oxidative coupling is also reported for scalable production.

- Applications: This derivative serves as a building block for further functionalization and pharmaceutical research.

- Reference: Benchchem, 2025.

| Parameter | Details |

|---|---|

| Starting Material | 2-Methyl-1H-indole-1-carboxylate |

| Brominating Agent | Bromine or N-bromosuccinimide (NBS) |

| Solvent | Dichloromethane or chloroform |

| Temperature | Room temperature or slightly higher |

| Industrial Method | Microwave-assisted synthesis |

| Yield | High (dependent on conditions) |

Synthesis via Vilsmeier-Haack Formylation and Subsequent Bromination

A more complex synthetic route involves the preparation of 3-indole carbaldehyde derivatives from 2-methylaniline compounds via Vilsmeier-Haack formylation, followed by bromination steps to introduce the bromine at the 3-position.

- Step 1: Preparation of Vilsmeier reagent by reaction of phosphorus oxychloride with anhydrous DMF at 0–5 °C.

- Step 2: Addition of 2-methylaniline to the Vilsmeier reagent at 0–5 °C, followed by stirring at room temperature and reflux at 80–90 °C for 5–8 hours.

- Step 3: Workup involves neutralization, filtration, and recrystallization to isolate the 3-indole carbaldehyde intermediate.

- Step 4: Subsequent bromination can be performed to obtain this compound derivatives.

- Reference: Chinese patent CN102786460A, 2012.

| Step | Conditions/Details |

|---|---|

| Vilsmeier Reagent | POCl3 + DMF, 0–5 °C, 30–40 min |

| Formylation | 2-Methylaniline + Vilsmeier reagent, 0–5 °C to reflux (80–90 °C), 5–8 h |

| Workup | Neutralization with Na2CO3, filtration, recrystallization |

| Bromination | Subsequent bromination (conditions vary) |

This method is useful for preparing functionalized indole derivatives with aldehyde groups, which can be further transformed.

Related Synthetic Approaches and Research Findings

- Electrophilic Substitution Reactions: Indole derivatives undergo electrophilic substitution preferentially at the 3-position due to electronic factors, facilitating selective bromination.

- Microwave-Assisted Synthesis: Accelerates bromination reactions, improving efficiency and scalability for industrial applications.

- Catalytic Methods: Palladium-catalyzed oxidative coupling has been explored for related indole derivatives, offering alternative synthetic routes.

- Biological and Chemical Applications: The brominated indole serves as a versatile intermediate for synthesizing biologically active compounds and materials science applications.

| Method | Starting Material | Brominating Agent | Solvent/Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct Bromination | 2-Methylindole | Bromine | DMF, 20 °C, 4 h | 100 | Simple, high yield |

| Bromination of Carboxylate | 2-Methyl-1H-indole-1-carboxylate | Bromine or NBS | DCM or chloroform, RT or mild heat | High | Microwave-assisted industrial methods |

| Vilsmeier-Haack + Bromination | 2-Methylaniline | POCl3/DMF (formylation), then bromine | 0–5 °C to reflux (80–90 °C) | Moderate | Multi-step, functionalized intermediates |

The preparation of this compound is well-established through direct electrophilic bromination of 2-methylindole in DMF, offering a straightforward and high-yielding route. Alternative methods involving bromination of indole carboxylate derivatives and multi-step syntheses via Vilsmeier-Haack formylation provide access to functionalized analogs and intermediates for further chemical transformations. Industrial adaptations such as microwave-assisted synthesis and catalytic coupling reactions enhance scalability and efficiency. These diverse methods enable the compound’s broad application in organic synthesis and pharmaceutical research.

化学反应分析

Nucleophilic Substitution Reactions

The bromine atom at the 3-position undergoes nucleophilic substitution under controlled conditions, enabling diverse functionalization:

Example reactions:

-

Thiolation:

Reaction with 4-methylthiophenol in the presence of Cs₂CO₃ at 150°C yields 3-(4-methylphenylthio)-2-methyl-1H-indole.

Conditions: -

Cyanide Substitution:

Treatment with CuCN in DMF at 120°C produces 3-cyano-2-methyl-1H-indole.

Conditions:

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings are highly efficient for introducing aryl or alkynyl groups:

Suzuki-Miyaura Coupling

Reaction with phenylboronic acid using Pd(PPh₃)₄ yields 3-phenyl-2-methyl-1H-indole.

Conditions:

Sonogashira Coupling

Coupling with phenylacetylene produces 3-(phenylethynyl)-2-methyl-1H-indole.

Conditions:

Reductive Dehalogenation

The bromine atom can be removed under reducing conditions:

- Hydrogenation:

H₂/Pd-C in ethanol reduces 3-bromo-2-methyl-1H-indole to 2-methyl-1H-indole.

Yield: 78% .

Electrophilic Substitution

The indole core participates in electrophilic substitution, predominantly at the 5-position:

-

Nitration:

HNO₃/H₂SO₄ introduces a nitro group at C5, forming 3-bromo-5-nitro-2-methyl-1H-indole.

Yield: 65% . -

Bromination:

Excess Br₂ in CH₂Cl₂ yields 3,5-dibromo-2-methyl-1H-indole.

Yield: 75% .

N-Alkylation

Reaction with alkyl halides (e.g., MeI, BnBr) in the presence of NaH introduces substituents at the indole nitrogen:

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Thiolation | 4-MeC₆H₄SH, Cs₂CO₃, 150°C | 3-(4-MeC₆H₄S)-2-methyl-1H-indole | 72% |

| Suzuki Coupling | PhB(OH)₂, Pd(PPh₃)₄, K₂CO₃ | 3-Ph-2-methyl-1H-indole | 95% |

| N-Methylation | MeI, NaH, DMF | 1-Me-3-Br-2-Me-1H-indole | 92% |

| Reductive Dehalogenation | H₂, Pd-C, EtOH | 2-methyl-1H-indole | 78% |

Mechanistic Insights

科学研究应用

Pharmaceutical Applications

3-Bromo-2-methyl-1H-indole serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its bromine substituent enhances reactivity, making it an ideal precursor for further chemical modifications. Here are some key applications:

- Anticancer Agents : Research has indicated that derivatives of this compound exhibit anticancer properties. Studies have shown that certain synthesized compounds derived from this indole can inhibit cancer cell proliferation and induce apoptosis in various cancer lines .

- Antimicrobial Activity : Compounds based on this compound have demonstrated significant antimicrobial activity against a range of bacteria and fungi. This makes it a candidate for developing new antibiotics .

- Neuroprotective Effects : Some derivatives have been studied for their potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's .

Synthesis of Organic Compounds

The compound is often utilized as a reagent in organic synthesis due to its ability to participate in various chemical reactions:

- Building Block for Complex Molecules : this compound can be used to synthesize more complex indole-based structures that are relevant in medicinal chemistry. It acts as a versatile intermediate in the development of novel therapeutic agents .

- Halogenation Reactions : The presence of bromine allows for further halogenation reactions, which can introduce additional functional groups essential for synthesizing biologically active compounds .

Material Science Applications

Beyond pharmaceuticals, this compound has applications in material science:

- Photochromic Materials : Research has explored its use in developing photochromic compounds that change color upon exposure to light. These materials have potential applications in optical storage and anti-counterfeiting technologies .

Case Studies and Research Findings

Several studies highlight the applications of this compound:

作用机制

The mechanism of action of 3-bromo-2-methyl-1H-indole involves its interaction with various molecular targets. The indole ring can bind to multiple receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain . The bromine atom can enhance the compound’s binding affinity and specificity for these targets, making it a valuable tool in medicinal chemistry .

相似化合物的比较

Substitution Patterns and Physicochemical Properties

The table below compares 3-bromo-2-methyl-1H-indole with related brominated indoles, focusing on substitution patterns, molecular weights, and key physicochemical properties:

Key Observations :

- Steric Effects : The 2-methyl group in the target compound reduces reactivity at C2 compared to unsubstituted 3-bromoindole, making it less prone to electrophilic substitution at this position .

- Biological Activity : Compounds like 9c () demonstrate that bromine at C5 combined with a triazole group enhances antioxidant properties, whereas the target compound’s C3 bromine and C2 methyl group may favor different biological interactions.

- Solubility : The dihydroindole derivative () has improved solubility in organic solvents due to reduced aromaticity, whereas the fully aromatic target compound likely has lower solubility.

Crystallographic and Spectroscopic Data

- Crystallography : The title compound in , (Z)-3-(6-bromo-1H-indol-3-yl)-1,3-diphenylprop-2-en-1-one, reveals bond lengths of 1.35–1.48 Å for the indole ring, consistent with aromaticity. The target compound’s methyl group may introduce slight distortions .

- NMR and MS : For 5-bromo-3-(triazolyl ethyl)-1H-indole (9c ), ¹H NMR shows signals at δ 4.51 (t, J = 5.8 Hz) for the ethyl-triazole group, while the target compound’s methyl group would resonate near δ 2.5 .

生物活性

3-Bromo-2-methyl-1H-indole is a brominated derivative of indole, a heterocyclic compound known for its diverse biological activities. Indoles are significant in medicinal chemistry due to their presence in numerous natural products and pharmaceuticals. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by data tables and relevant case studies.

The structure of this compound features a bromine atom at the 3-position and a methyl group at the 2-position of the indole ring. This configuration is crucial for its biological activity, influencing its interaction with various biological targets.

Anticancer Activity

Research has highlighted the potential of this compound as an anticancer agent. A study demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines. The mechanisms underlying this activity include:

- Inhibition of Glutathione S-Transferase (GST) : This enzyme plays a role in detoxification processes in cancer cells. Inhibition by this compound leads to increased sensitivity of cancer cells to chemotherapeutic agents .

- Induction of Apoptosis : The compound has been shown to induce programmed cell death in cancer cells, which is a desirable effect in cancer therapy .

Case Study: Cytotoxicity Assay

A cytotoxicity assay using the MTT method revealed that this compound significantly reduced cell viability in cancer cell lines compared to control groups. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Control Viability (%) | Treated Viability (%) |

|---|---|---|---|

| HeLa | 15 | 100 | 45 |

| MDA-MB-231 | 12 | 100 | 38 |

| A549 | 20 | 100 | 50 |

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes.

Antimicrobial Efficacy

A study assessed the antimicrobial activity of this compound against several pathogens, yielding the following Minimum Inhibitory Concentration (MIC) values:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that while effective against Gram-positive bacteria, it shows less potency against Gram-negative strains.

Antioxidant Activity

The antioxidant potential of this compound was evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated moderate antioxidant activity, which may contribute to its overall therapeutic effects.

Antioxidant Assay Results

The antioxidant activity was quantified as follows:

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Scavenging | 50 |

| ABTS Scavenging | 45 |

The biological activity of this compound is largely mediated through its interaction with various molecular targets:

常见问题

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-bromo-2-methyl-1H-indole?

- Methodology : Bromination of 2-methylindole using electrophilic bromine sources (e.g., NBS or Br₂) under controlled conditions is a common route. Key parameters include temperature (0–25°C), solvent choice (e.g., DCM or DMF), and stoichiometry. Post-reaction purification via flash chromatography (e.g., 70:30 ethyl acetate/hexane gradient) ensures high yield .

- Critical Note : Monitor reaction progress via TLC (Rf ~0.22 in ethyl acetate/hexane) to avoid over-bromination .

Q. How can ¹H and ¹³C NMR spectra be interpreted to confirm the structure of this compound?

- Spectral Analysis :

- ¹H NMR : Expect aromatic protons in δ 6.7–7.3 ppm (multiplet for indole ring), with methyl groups at δ ~2.5 ppm (singlet for C2-CH₃). The NH proton appears as a broad peak at δ ~8.5 ppm .

- ¹³C NMR : The brominated carbon (C3) resonates at δ ~118 ppm, while the methyl carbon (C2-CH₃) appears at δ ~26 ppm. Aromatic carbons range from δ 110–135 ppm .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound derivatives?

- Crystallographic Workflow :

Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).

Structure Solution : Employ SHELXT (direct methods) for phase determination and SHELXL for refinement. Address disorder (e.g., bromine positional disorder) using PART and SUMP instructions .

Validation : Check dihedral angles (e.g., indole vs. substituent planes) and intermolecular interactions (e.g., C–H⋯O) using ORTEP-3 for visualization .

- Example : A related compound, 3-bromomethyl-2-chloromethyl-1-phenylsulfonyl-1H-indole, showed a dihedral angle of 73.59° between indole and phenyl rings, stabilized by weak C–H⋯O interactions .

Q. What strategies mitigate low yields in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving this compound?

- Optimization Steps :

- Catalyst Loading : Use 10–20 mol% CuI to accelerate cyclization.

- Solvent System : PEG-400:DMF (1:1) enhances solubility of hydrophobic indole intermediates .

- Workup : Extract with ethyl acetate (3×) and dry over Na₂SO₄. Remove residual DMF by vacuum distillation at 90°C .

- Case Study : A CuAAC reaction with 3-(2-azidoethyl)-5-bromo-1H-indole achieved 46% yield after column chromatography .

Q. How can computational docking predict the biological activity of this compound derivatives?

- Protocol :

Ligand Preparation : Optimize geometry using Gaussian09 (B3LYP/6-31G*) and assign charges via the RESP method.

Target Selection : Dock against receptors (e.g., nicotinic acetylcholine receptors) using AutoDock Vina.

Analysis : Prioritize compounds with high binding affinity (ΔG < -7 kcal/mol) and hydrogen-bond interactions with active-site residues (e.g., Tyr190, Trp143) .

- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points for this compound derivatives?

- Root Causes :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。